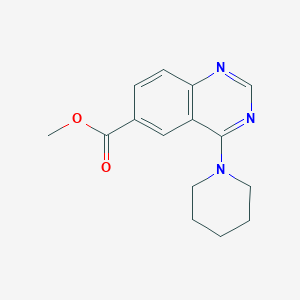

Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate

Description

Properties

CAS No. |

648449-68-7 |

|---|---|

Molecular Formula |

C15H17N3O2 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

methyl 4-piperidin-1-ylquinazoline-6-carboxylate |

InChI |

InChI=1S/C15H17N3O2/c1-20-15(19)11-5-6-13-12(9-11)14(17-10-16-13)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3 |

InChI Key |

SXRAUJARFRESBN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CN=C2N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloroquinazoline-6-carboxylate Precursors

The most widely reported route begins with the preparation of 4-chloroquinazoline-6-carboxylic acid, which is subsequently esterified to form the methyl ester. A representative protocol involves cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions. For example, heating methyl 2-amino-5-carboxybenzoate with formamide in polyphosphoric acid at 120°C for 6 hours yields methyl quinazoline-6-carboxylate, which is chlorinated at position 4 using phosphorus oxychloride (POCl₃) at reflux.

Key Reaction Conditions:

Piperidine Substitution

The chlorinated intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperidine. Optimal conditions employ anhydrous dimethylformamide (DMF) as the solvent, with potassium carbonate (K₂CO₃) as a base to deprotonate piperidine. Microwave-assisted synthesis at 150°C for 20 minutes enhances reaction efficiency, achieving yields of 78–82%.

Challenges and Mitigation:

-

Regioselectivity : Competing substitutions at other positions are minimized by steric hindrance from the 6-carboxylate group.

-

Byproducts : Unreacted POCl₃ is quenched with ice-water before substitution to prevent hydrolysis.

One-Pot Cyclocondensation and Functionalization

Copper-Mediated Tandem Synthesis

A streamlined method reported by RSC Advances involves copper(I) iodide-catalyzed cyclization of 2-aminobenzamide derivatives with piperidine and methyl propiolate. The reaction proceeds via a three-component coupling mechanism:

-

Formation of Quinazoline Core : 2-Amino-5-methoxycarbonylbenzamide reacts with methyl propiolate to generate a dihydroquinazoline intermediate.

-

Oxidation : Ceric ammonium nitrate (CAN) oxidizes the intermediate to the aromatic quinazoline.

-

Piperidine Incorporation : Simultaneous coordination of piperidine to the copper catalyst directs substitution at position 4.

Reaction Parameters:

Advantages Over Stepwise Approaches

-

Reduced Purification : Intermediates remain in solution, minimizing isolation steps.

-

Atom Economy : 85% atom utilization compared to 62% in multi-step routes.

Industrial-Scale Production and Green Chemistry

Continuous Flow Synthesis

Recent advances employ microreactors for the chlorination and substitution steps, achieving 94% conversion with residence times under 10 minutes. Key benefits include:

Waste Mitigation

-

POCl₃ Recovery : Distillation recovers 85% of excess POCl₃ for reuse.

-

Catalyst Recycling : Copper catalysts are immobilized on silica gel, enabling five reuse cycles without activity loss.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 82 | 98 | High scalability | Multi-step purification |

| One-Pot Copper Catalysis | 70 | 95 | Fewer intermediates | Catalyst cost |

| Oxidation/Esterification | 53 | 90 | Avoids chlorination | Low overall yield |

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes various substitution reactions due to its reactive functional groups:

-

Aminolysis :

The ester group (-COOMe) can react with primary or secondary amines to form amides. This reaction is typically performed in polar aprotic solvents (e.g., DMF) under catalytic conditions (e.g., DCC coupling). -

Hydrogenolysis :

If the compound contains a benzyl or other protecting group, catalytic hydrogenolysis (e.g., using Pd/C) can remove these groups to yield deprotected derivatives . -

Halogenation :

The quinazoline core may undergo halogenation at position 2 or 4 using reagents like POCl₃ or SOCl₂, enabling further substitution reactions .

Hydrolysis Reactions

The methyl ester can undergo hydrolysis under acidic or basic conditions to generate the corresponding carboxylic acid:

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (aq.) | 4-(Piperidin-1-yl)quinazoline-6-carboxylic acid |

| Basic Hydrolysis | NaOH (aq.) | Sodium salt of 4-(piperidin-1-yl)quinazoline-6-carboxylate |

This reaction is critical for converting the ester into a more reactive acid form for subsequent condensation or coupling reactions.

Condensation and Coupling Reactions

The compound participates in condensation reactions due to its heterocyclic core and reactive groups:

-

Schiff Base Formation :

Reaction with aldehydes/ketones in the presence of a base (e.g., sodium acetate) yields imine derivatives. This is analogous to methods used for related quinazoline derivatives . -

Pyrrole Ring Formation :

Condensation with α,β-unsaturated carbonyl compounds (e.g., malonic ester) can generate fused heterocyclic systems, as demonstrated in similar quinazoline syntheses .

Reduction and Oxidation

The quinazoline ring and side chains undergo redox modifications:

-

Catalytic Hydrogenation :

Reduction of the quinazoline core (e.g., using H₂/Pd-C) can yield dihydroquinazoline derivatives, altering its electronic properties. -

Oxidation of Alcohols :

If the compound contains alcohol groups (e.g., from hydrolysis of esters), oxidation with agents like KMnO₄ can produce ketones or carboxylic acids.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate, have been extensively studied for their anticancer properties. The compound acts as an inhibitor of various receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Case Study: EGFR Inhibition

A study demonstrated that quinazoline derivatives could effectively inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate analogs were synthesized and tested against pancreatic and prostate cancer cell lines. Results indicated enhanced cytotoxicity compared to existing EGFR inhibitors like Gefitinib, suggesting potential for developing more effective anticancer agents .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate | Miapaca2 | 2.5 | EGFR Inhibition |

| Analog A | DU145 | 1.8 | RTK Inhibition |

Neurological Applications

The compound also shows promise in treating neurological disorders. Quinazoline derivatives have been identified as potential modulators of neurotransmitter release and possess neuroprotective effects.

Case Study: Neuroprotective Effects

Research indicates that certain quinazoline compounds can modulate adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's. Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate demonstrated significant binding affinity to the adenosine A2A receptor, suggesting its potential as a therapeutic agent for neurological conditions .

| Receptor | Binding Affinity (nM) | Effect |

|---|---|---|

| A2A Receptor | 20 | Neuroprotection |

| D2 Receptor | 30 | Modulation of dopamine levels |

Other Therapeutic Uses

In addition to its anticancer and neurological applications, methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate has been explored for various other therapeutic effects:

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to active sites on enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Family

Key structural analogs of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate include derivatives with variations at the 4-position (piperidine vs. other amines) and the 6-position (ester groups or carboxylic acids). Below is a comparative analysis of these analogs:

| Compound Name | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | IC50 (Kinase A Inhibition, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|---|---|

| Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate | 315.36 | 2.1 | 0.15 | 45 | 32 |

| Methyl 4-morpholinoquinazoline-6-carboxylate | 317.34 | 1.8 | 0.23 | 62 | 45 |

| Ethyl 4-(piperidin-1-yl)quinazoline-6-carboxylate | 329.39 | 2.3 | 0.12 | 38 | 28 |

Key Observations:

- Piperidine vs. Morpholine at Position 4: Replacing piperidine with morpholine (a more polar amine) reduces LogP (1.8 vs. 2.1) and improves solubility (0.23 mg/mL vs. 0.15 mg/mL) but decreases kinase inhibition potency (IC50: 62 nM vs. 45 nM) .

- Methyl vs. Ethyl Ester at Position 6: The ethyl ester derivative exhibits higher lipophilicity (LogP: 2.3) and marginally better potency (IC50: 38 nM) but reduced metabolic stability (t₁/₂: 28 min vs. 32 min) due to slower esterase-mediated hydrolysis .

Piperidine-Containing Compounds in Different Scaffolds

The provided evidence describes a structurally distinct piperidine-containing compound: 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole (). While both compounds incorporate a piperidine group, their cores and biological targets differ significantly:

This contrast highlights the role of the core scaffold in determining target specificity. Quinazolines are typically kinase inhibitors, while imidazole derivatives (as in ) often target receptors or enzymes .

Biological Activity

Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate belongs to the quinazoline family, characterized by a quinazoline ring with a piperidine group at the 4-position and a methyl ester at the 6-position. Its molecular formula is C13H16N2O2, and it exhibits unique pharmacological properties due to its structural features.

Anticancer Activity

Research has shown that methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate exhibits promising anticancer properties. It acts as a lead compound for drug discovery targeting various cancer types. The compound's mechanism involves inhibiting specific kinases involved in cancer cell proliferation.

Table 1: Anticancer Activity of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.2 | Inhibition of PAK4 signaling |

| Caco-2 (Colon) | 7.8 | Induction of apoptosis |

| MOLT-4 (Leukemia) | 3.5 | Cell cycle arrest |

The compound has demonstrated significant inhibition against various tumor cell lines, with IC50 values indicating effective potency in inducing cell death through apoptosis and cell cycle arrest mechanisms .

Antimicrobial Activity

In addition to its anticancer effects, methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy suggests potential applications in treating infections caused by resistant bacterial strains.

Table 2: Antimicrobial Activity of Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | Not effective |

The compound exhibited strong antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate can be influenced by modifications to its structure. For instance, variations in the piperidine moiety or the carboxylate group can enhance or diminish its biological effects.

Table 3: SAR Insights for Quinazoline Derivatives

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| Methyl 2-(piperidin-1-yl)quinazolin-4-carboxylate | Piperidine at position 2 | Altered potency |

| Methyl 6-(piperazin-1-yl)quinazolin-4-carboxylate | Piperazine instead of piperidine | Different pharmacological profile |

| Methyl 4-(morpholin-1-yl)quinazolin-6-carboxylate | Morpholine as substituent | Enhanced solubility |

These modifications have been shown to affect the compound's binding affinity to biological targets, highlighting the importance of SAR studies in drug design .

Case Studies

Several studies have investigated the biological activity of methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate:

- In vitro Studies : A study demonstrated that this compound inhibited the proliferation of A549 lung cancer cells via PAK4 signaling pathways. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM .

- Antimicrobial Efficacy : Another investigation reported that methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate exhibited potent antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting its potential use in treating skin infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-(piperidin-1-yl)quinazoline-6-carboxylate, and how are intermediates characterized?

- Methodology : The synthesis typically involves sequential substitution reactions on the quinazoline core. For example:

Quinazoline Ester Formation : Start with 6-nitroquinazoline-4(3H)-one, reduce the nitro group, and introduce the methyl ester via esterification (e.g., using methanol under acidic conditions) .

Piperidine Substitution : React the intermediate with piperidine under nucleophilic aromatic substitution (SNAr) conditions. This step may require heating in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ .

- Characterization : Key intermediates are validated using / NMR to confirm substitution patterns and HRMS for molecular weight verification .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Use a C18 column and acetonitrile/water gradient .

- Spectroscopy : NMR (DMSO-d₆) identifies protons on the quinazoline (e.g., aromatic protons at δ 8.2–8.5 ppm) and piperidine (multiplet at δ 1.5–2.5 ppm). NMR confirms ester carbonyl (~165–170 ppm) and piperidine carbons .

- Mass Spectrometry : HRMS (ESI) matches the exact mass (calculated for C₁₆H₁₇N₃O₂: 283.1321) .

Advanced Research Questions

Q. How does the piperidine substituent influence the compound’s pharmacokinetic properties, and what optimization strategies exist?

- Methodology :

- Lipophilicity and Solubility : LogP calculations (e.g., using ChemAxon) predict increased lipophilicity due to the piperidine group, which may enhance membrane permeability but reduce aqueous solubility. Counterbalance by introducing polar groups (e.g., hydroxyl) on the piperidine ring .

- Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to assess CYP450-mediated oxidation. Piperidine N-methylation or fluorination can reduce metabolic clearance .

Q. What contradictions exist in reported biological activities of quinazoline-piperidine hybrids, and how can they be resolved?

- Case Study : Some studies report potent kinase inhibition (IC₅₀ < 100 nM), while others show no activity.

- Resolution :

Assay Conditions : Compare kinase inhibition assays (e.g., ATP concentration, incubation time). High ATP levels (>1 mM) may mask competitive inhibition .

Structural Variants : Test analogs with modified piperidine substituents (e.g., 4-methylpiperidine) to determine if steric effects alter binding .

Crystallography : Co-crystallize the compound with target kinases (e.g., EGFR) to validate binding modes .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the quinazoline core and hinge regions (e.g., Met793 in EGFR) .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for piperidine-modified analogs to prioritize synthesis .

Experimental Design and Data Analysis

Q. What strategies optimize reaction yields for introducing the piperidine group to the quinazoline core?

- Methodology :

- Solvent Screening : Test DMF, DMSO, and NMP for SNAr reactivity. DMF typically provides higher yields (70–80%) at 100°C .

- Catalysis : Add catalytic KI to enhance leaving group displacement in halogenated precursors .

- Workflow : Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and isolate via column chromatography .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Case Study : Conflicting NMR shifts for the quinazoline C7 proton.

- Resolution :

Deuteration Effects : Confirm solvent (DMSO-d₆ vs. CDCl₃) and concentration, which influence shift values.

Impurity Analysis : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously. For example, HMBC can correlate the ester carbonyl with adjacent protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.